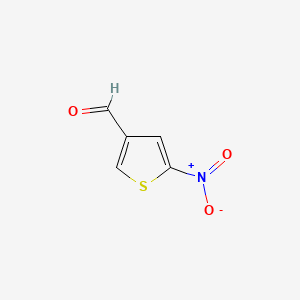

5-Nitrothiophene-3-carbaldehyde

描述

属性

IUPAC Name |

5-nitrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVNBTUBCTXNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226354 | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75428-45-4 | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitrothiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Nitrothiophene-3-carbaldehyde

The specific substitution pattern of this compound, with functional groups at positions meta to each other relative to the ring, presents a synthetic challenge. Direct electrophilic substitution on an unsubstituted thiophene (B33073) ring typically favors the 2- and 5-positions. stackexchange.comgoogle.com Therefore, regiocontrolled multi-step sequences or the use of appropriately pre-substituted starting materials are generally required.

A plausible multi-step synthesis for this compound can be designed starting from readily available thiophene derivatives. One such strategic approach begins with a pre-functionalized thiophene to control the regiochemistry of subsequent reactions. A representative, though not explicitly detailed for this specific isomer in the reviewed literature, follows a logical pathway involving halogenation, nitration, and formylation.

This strategy is analogous to methods used for preparing other substituted thiophene-3-carbaldehydes. mdpi.com For instance, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde involves a five-step protocol starting from thiophene, which utilizes a chemo- and regioselective bromine/lithium exchange to introduce the aldehyde function. mdpi.com A similar sequence for the target compound would involve the nitration of 3-bromothiophene, followed by a halogen-metal exchange and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF). mdpi.com

Table 1: Plausible Multi-Step Synthetic Route

| Step | Reaction | Reagents & Conditions | Intermediate Product |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 3-Bromo-5-nitrothiophene |

| 2 | Halogen-Metal Exchange | n-BuLi, THF, -78 °C | 5-Nitro-3-thienyllithium |

Achieving the 5-nitro-3-carbaldehyde substitution pattern can be approached from two primary directions: nitrating a pre-existing 3-carbaldehyde or formylating a pre-existing nitrothiophene.

Nitration of Thiophene-3-carbaldehyde: The direct nitration of thiophene-3-carbaldehyde is a viable route. The formyl group is an electron-withdrawing, meta-directing group, while the thiophene sulfur is ortho- and para-directing. This competition means that nitration can occur at multiple positions. The synthesis of the isomeric 2-Nitrothiophene-3-carbaldehyde often involves the nitration of thiophene-3-carbaldehyde using reagents like a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (0–5°C). This same reaction would likely produce this compound as another isomer, which would then require separation. Careful control of reaction conditions is necessary to prevent over-nitration or degradation of the aldehyde.

Formylation of Nitrothiophene: Introducing a formyl group onto a nitrothiophene ring is challenging due to the strong deactivating effect of the nitro group. The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride (POCl₃) and DMF, is a standard method for formylating electron-rich aromatic systems. wikipedia.orgijpcbs.com While its application to electron-poor substrates like nitrothiophene is less common, studies have shown that it is possible to formylate nitrothiophenes. For example, the Vilsmeier-Haack formylation of 2-nitrothiophene (B1581588) can be used to synthesize 2-nitrothiophene-3-carbaldehyde. This demonstrates that formylation at the C-3 position of a nitrothiophene is achievable, although the reaction may be less efficient than with activated substrates. researchgate.net

Derivatization Strategies and Novel Compound Synthesis

The aldehyde functional group in this compound is a gateway for a multitude of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These reactions typically involve condensation with various nucleophiles.

Schiff bases, or imines, are readily synthesized through the condensation reaction between this compound and a primary amine. chemuniverse.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) double bond. chemuniverse.comorganic-chemistry.org The reaction is often carried out by refluxing the reactants in an organic solvent, sometimes with a catalytic amount of acid. organic-chemistry.org

Table 2: Examples of Schiff Base Synthesis

| Amine Reactant | Solvent/Catalyst | Resulting Schiff Base Structure |

|---|---|---|

| Aniline | Ethanol (B145695) / Acetic Acid (cat.) | N-(5-nitrothiophen-3-ylmethylene)aniline |

| p-Toluidine | Toluene / Reflux | N-(5-nitrothiophen-3-ylmethylene)-4-methylaniline |

The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. chembk.com This reaction is typically performed in a polar solvent like ethanol, with a base such as sodium acetate (B1210297) to neutralize the HCl released. mdpi.comchembk.com The resulting oxime can be further derivatized to form oxime ethers by reacting it with alkylating agents (e.g., alkyl halides or sulfates) in the presence of a base. The synthesis of various oxime ethers from aldehydes with reagents like O-benzylhydroxylamine hydrochloride demonstrates this two-step process. mdpi.com

Table 3: Synthesis of Oxime and Oxime Ether Derivatives

| Reagent(s) | Product Type | General Product Structure |

|---|---|---|

| 1. Hydroxylamine hydrochloride (NH₂OH·HCl) 2. Base (e.g., Sodium Acetate) | Oxime | This compound oxime |

| 1. Product from above 2. Alkyl Halide (R-X) 3. Base (e.g., NaH) | Oxime Ether | (E/Z)-1-(5-nitrothiophen-3-yl)-N-(alkoxy)methanimine |

Thiosemicarbazones are formed by the condensation of an aldehyde with a thiosemicarbazide. scbt.com The reaction with this compound proceeds by mixing the two components, often in an alcoholic solvent with a trace amount of acid catalyst, to facilitate the formation of the C=N bond and produce the thiosemicarbazone derivative. researchgate.netnih.gov A wide variety of N(4)-substituted thiosemicarbazides can be used to generate a library of derivatives. researchgate.netscbt.com

Table 4: Synthesis of Thiosemicarbazone Derivatives

| Thiosemicarbazide Reactant | Solvent/Catalyst | Resulting Thiosemicarbazone |

|---|---|---|

| Thiosemicarbazide | Ethanol / Acetic Acid (cat.) | 2-((5-nitrothiophen-3-yl)methylene)hydrazine-1-carbothioamide |

| 4-Phenylthiosemicarbazide | Methanol / Stirring | 2-((5-nitrothiophen-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide |

Generation of N-Acyl Hydrazones

N-acyl hydrazones are a significant class of compounds in medicinal chemistry, and this compound is a common starting material for their synthesis. The general method involves the condensation reaction between this compound and various hydrazides. ekb.egmdpi.com This reaction is typically catalyzed by a few drops of a mineral acid, such as sulfuric acid, and proceeds via a nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the N-acyl hydrazone. ekb.eg

The structure of the resulting N-acyl hydrazone can exist as a mixture of E and Z geometrical isomers due to the C=N double bond, and also as syn and anti conformers arising from rotation around the N-acyl bond. mdpi.comresearchgate.net

Table 1: Synthesis of N-Acyl Hydrazones from this compound

| Hydrazide Reactant | Resulting N-Acyl Hydrazone | Reaction Conditions | Reference |

|---|---|---|---|

| Benzoic acid hydrazide | N'-((5-nitrothiophen-3-yl)methylene)benzohydrazide | Acid catalyst, reflux | ekb.eg |

| Isonicotinohydrazide | N'-((5-nitrothiophen-3-yl)methylene)isonicotinohydrazide | Acid catalyst, reflux | researchgate.net |

Synthesis of Phenylpropenone Analogues

Phenylpropenone analogues, commonly known as chalcones, are another important class of organic compounds synthesized from this compound. The key reaction for this transformation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde lacking an α-hydrogen with a ketone that possesses an α-hydrogen. wikipedia.orgnumberanalytics.com In this case, this compound (the aldehyde) reacts with a substituted acetophenone (B1666503) (the ketone).

This base-catalyzed reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. nptel.ac.in The subsequent dehydration of the β-hydroxy ketone intermediate yields the α,β-unsaturated ketone, or chalcone. numberanalytics.com The use of a strong base like potassium hydroxide (B78521) in a solvent such as ethanol is common for this reaction. nih.gov

Table 2: Synthesis of Phenylpropenone Analogues via Claisen-Schmidt Condensation

| Acetophenone Reactant | Resulting Phenylpropenone Analogue | Catalyst | Reference |

|---|---|---|---|

| Acetophenone | 1-phenyl-3-(5-nitrothiophen-3-yl)prop-2-en-1-one | Base (e.g., KOH) | nih.gov |

| 4-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(5-nitrothiophen-3-yl)prop-2-en-1-one | Base (e.g., KOH) | nih.gov |

Thiazole (B1198619) and Thiadiazole Ring System Integrations

The versatile reactivity of this compound extends to the synthesis of heterocyclic systems like thiazoles and thiadiazoles. nih.govjocpr.com A common pathway involves the initial formation of a thiosemicarbazone by reacting this compound with thiosemicarbazide. This thiosemicarbazone intermediate can then undergo cyclization reactions to form the desired heterocyclic ring.

For instance, cyclization of the thiosemicarbazone with reagents like ethyl chloroacetate (B1199739) can lead to the formation of a thiazole ring. researchgate.net Similarly, oxidative cyclization using reagents such as ferric chloride can yield 1,3,4-thiadiazole (B1197879) derivatives. bas.bg The specific reagents and reaction conditions employed will dictate the final heterocyclic structure.

Organometallic Derivatives Synthesis

This compound can also be utilized in the synthesis of organometallic compounds, often through the formation of Schiff base ligands. uchile.clresearchgate.net A Schiff base is formed by the condensation of the aldehyde with a primary amine. When the amine contains an organometallic moiety, such as ferrocene (B1249389) or cymantrene, the resulting Schiff base ligand can be complexed with various transition metals. uchile.cl

The synthesis of these organometallic Schiff bases is typically achieved by refluxing equimolar amounts of this compound and the organometallic amine in an anhydrous solvent like benzene (B151609) or ethanol. uchile.clnih.gov These organometallic derivatives are of interest for their unique electronic and structural properties. uchile.cl

Advanced Reaction Conditions and Methodologies

Acidic and Basic Condensation Reactions

The condensation reactions of this compound are highly influenced by the pH of the reaction medium. Both acidic and basic conditions are employed to catalyze these reactions, with the choice of catalyst often determining the reaction pathway and the final product. youtube.commasterorganicchemistry.com

Acid-Catalyzed Condensation: In an acidic medium, the carbonyl oxygen of the aldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. nptel.ac.in This activation facilitates the attack by a weak nucleophile, such as an enol. masterorganicchemistry.com The acid also catalyzes the dehydration of the aldol (B89426) addition product. nptel.ac.in This is commonly seen in the formation of N-acyl hydrazones. ekb.eg

Base-Catalyzed Condensation: In a basic medium, a strong base abstracts an acidic α-hydrogen from a ketone to form a nucleophilic enolate. nptel.ac.in This enolate then attacks the carbonyl carbon of the aldehyde. The Claisen-Schmidt condensation to form phenylpropenone analogues is a classic example of a base-catalyzed reaction. wikipedia.orgnih.gov The efficiency of these reactions can be highly dependent on the strength of the base and the reaction temperature. nptel.ac.in

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govunito.itlew.ro The use of microwave irradiation has been successfully applied to several reactions involving this compound.

For example, the synthesis of N-acyl hydrazones has been shown to be efficiently carried out under microwave irradiation. mdpi.com Similarly, Claisen-Schmidt condensations to produce chalcones can also benefit from this technology, sometimes even allowing for solvent-free reaction conditions. researchgate.netijaresm.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently and can sometimes lead to different product selectivities compared to conventional heating. unito.itbeilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of MAOS | Reference |

|---|---|---|---|---|

| N-Acyl Hydrazone Synthesis | Reflux for several hours | Minutes | Reduced reaction time, higher yield | mdpi.com |

| Phenylpropenone Synthesis | Stirring at room temp for hours | Minutes, sometimes solvent-free | Reduced reaction time, improved efficiency | researchgate.netijaresm.com |

Photochemical Substitution Reactions

Photochemical reactions offer unique pathways for the functionalization of aromatic and heteroaromatic systems, often yielding products that are inaccessible through traditional thermal chemistry. In the context of nitrothiophenes, photochemical substitutions have been studied, particularly involving halogenated precursors. These reactions typically proceed via the cleavage of a carbon-halogen bond upon photoexcitation.

Research into the photochemistry of related compounds, such as 2-iodo-5-nitrothiophene, provides insight into the potential reactivity of the 5-nitrothiophene scaffold. The photocleavage of the carbon-halogen bond in such systems can be initiated through direct or sensitized irradiation. Studies have shown that an upper triplet state is often involved in the dissociation of the carbon-halogen bond. This process generates a thienyl radical, which can then react with a suitable nucleophile or solvent molecule, such as benzene, to form a new carbon-carbon bond, leading to arylated thiophene derivatives.

For instance, the irradiation of iodo-nitrothiophene derivatives in the presence of aromatic compounds can lead to photoarylation products. The mechanism involves the initial homolytic cleavage of the C-I bond, followed by subsequent reactions of the resulting radical species. The efficiency and outcome of these photosubstitution reactions are influenced by factors such as the solvent, the nature of the substituents on the thiophene ring, and the energy of the sensitizer (B1316253) used in triplet-sensitized reactions.

While direct photochemical substitution on this compound itself is not extensively documented, the established reactivity of the nitrothiophene core suggests its potential to participate in analogous light-induced transformations.

Industrial Production Methodologies and Optimization Strategies

The industrial-scale production of this compound requires methodologies that are cost-effective, scalable, and produce the final compound with high purity and yield. While specific industrial processes for this exact compound are proprietary, established chemical reactions for the formylation of aromatic heterocycles provide a basis for potential manufacturing routes.

A primary candidate for the industrial synthesis is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction is a widely used industrial method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org The resulting electrophilic chloroiminium ion (Vilsmeier reagent) then attacks the aromatic ring. wikipedia.org Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde. wikipedia.org

For the synthesis of this compound, the starting material would likely be 3-nitrothiophene. The formylation would need to be directed to the C5 position. The thiophene ring is generally activated towards electrophilic substitution; however, the presence of the electron-withdrawing nitro group at the 3-position deactivates the ring, presenting a challenge for this reaction. Despite this, the Vilsmeier-Haack reaction is powerful and can often overcome moderate deactivation. Research on substituted halothiophenes has even demonstrated successful ipso-formylation, where a substituent other than hydrogen is replaced by the formyl group under Vilsmeier-Haack conditions. researchgate.net

Table 1: Potential Industrial Synthesis via Vilsmeier-Haack Reaction

| Step | Description | Reactants | Reagent | Product |

| 1 | Reagent Formation | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | - | Vilsmeier Reagent |

| 2 | Electrophilic Attack | 3-Nitrothiophene | Vilsmeier Reagent | Iminium salt intermediate |

| 3 | Hydrolysis | Iminium salt intermediate | Water | This compound |

Optimization Strategies for industrial production would focus on several key areas:

Catalyst and Reagent Selection: While the classic Vilsmeier-Haack conditions are effective, optimization may involve exploring alternative activating reagents to improve regioselectivity and reaction rates, especially given the deactivating nature of the nitro group.

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and stoichiometry is crucial. For instance, the formation of the Vilsmeier reagent is typically performed at low temperatures (0-10°C) before the addition of the aromatic substrate. orgsyn.org

Downstream Processing: The purification of the final product is critical for its use in subsequent applications. Strategies would include developing efficient extraction and crystallization procedures to achieve high purity (e.g., >97%), as suggested by commercial supplier data. This might involve recrystallization from a solvent system like a methanol/n-hexane mixture, similar to methods used for purifying related isomers. chemicalbook.com

Alternative, though perhaps less common on an industrial scale, formylation methods could include the lithiation of a suitably protected 3-nitro-5-halothiophene followed by quenching with an electrophilic formylating agent like DMF. commonorganicchemistry.com However, the use of organolithium reagents at large scales presents significant safety and cost challenges.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For 5-Nitrothiophene-3-carbaldehyde, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and electronic effects of the nitro and aldehyde groups on the thiophene (B33073) ring.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are significantly influenced by the electron-withdrawing nature of both the nitro (NO₂) and aldehyde (CHO) groups. The spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the protons on the thiophene ring.

The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically between 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group. The two protons on the thiophene ring, located at positions 2 and 4, are not chemically equivalent and will appear as distinct signals.

H-2: This proton is situated between the sulfur atom and the aldehyde group. It is expected to be a doublet.

H-4: This proton is adjacent to the nitro group. It is also expected to be a doublet.

The coupling between these two ring protons (H-2 and H-4) would result in a doublet for each, with a small coupling constant (J-value) typical for meta-coupling in a thiophene ring. The strong electron-withdrawing effect of the nitro group at position 5 would cause the adjacent H-4 proton to resonate at a lower field (higher ppm) compared to the H-2 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous compounds as specific experimental values are not widely reported in the literature.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.8 - 10.2 | Singlet (s) |

| H-4 | 8.4 - 8.8 | Doublet (d) |

| H-2 | 8.2 - 8.6 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five signals are expected, corresponding to the five carbon atoms in the molecule.

Aldehyde Carbon (C=O): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 180-190 ppm.

Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the nitro group (C5) and the carbon bearing the aldehyde group (C3) are quaternary and will likely show weaker signals. The electron-withdrawing substituents will cause all ring carbons to shift downfield compared to unsubstituted thiophene. The carbon attached to the highly electronegative nitro group (C5) is expected to be the most downfield of the ring carbons. General ¹³C NMR chemical shift tables suggest aromatic carbons typically appear between 125-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous compounds as specific experimental values are not widely reported in the literature.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C5 (C-NO₂) | 150 - 160 |

| C3 (C-CHO) | 140 - 150 |

| C2 | 130 - 140 |

| C4 | 125 - 135 |

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This makes it an invaluable tool for determining stereochemistry and conformation.

For this compound, the key structural question that NOE can address is the preferred rotational conformation (rotamer) of the aldehyde group relative to the thiophene ring. The aldehyde proton can be oriented either towards the H-2 proton (syn rotamer) or towards the H-4 proton (anti rotamer).

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be the method of choice. In this experiment, cross-peaks appear between protons that are spatially close.

If a NOESY cross-peak is observed between the aldehyde proton (CHO) and the H-2 proton, it would indicate that the syn rotamer is a significantly populated conformation in solution.

Conversely, a cross-peak between the aldehyde proton and the H-4 proton would provide evidence for the anti rotamer.

The relative intensities of these cross-peaks could also provide a semi-quantitative ratio of the different conformational isomers present at equilibrium. Such an analysis is crucial for understanding the molecule's three-dimensional structure, which can influence its reactivity and biological interactions.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups, which have characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of transmittance or absorbance versus wavenumber. For this compound, the key functional groups—aldehyde and nitro group—give rise to strong, characteristic absorption bands.

C=O Stretch: The aldehyde carbonyl group will produce a very strong and sharp absorption band. For aromatic aldehydes, this band typically appears in the region of 1710-1680 cm⁻¹.

NO₂ Stretches: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (stronger) and a symmetric stretch (weaker). For aromatic nitro compounds, these are found near 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The aldehyde C-H stretch usually shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Thiophene Ring Vibrations: The C=C and C-C stretching vibrations of the thiophene ring appear in the 1600-1400 cm⁻¹ region.

**Table

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization at 70 eV, the molecule exhibits a distinct fragmentation pathway. The mass spectra of substituted thiophenes, including nitro-substituted derivatives, typically show prominent molecular ion peaks, which is crucial for confirming the molecular formula. semopenalex.org

The fragmentation of nitro-aromatic compounds often involves the loss of the nitro group (NO2) or related fragments. For nitrosamine (B1359907) compounds, which share some structural similarities in terms of the nitrogen-oxygen bond, common fragmentation pathways include the loss of an NO radical (30 Da) or H2O from the protonated molecular ion. nih.gov Another observed fragmentation is the elimination of NH2NO (46 Da). nih.gov While not directly a nitrosamine, the fragmentation of this compound can be influenced by the presence of the nitro group, leading to characteristic losses that aid in its identification. The molecular weight of this compound is 157.15 g/mol , and its exact mass is 156.98336413 Da. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 157.15 g/mol | nih.gov |

| Exact Mass | 156.98336413 Da | nih.gov |

| Ionization Method | Electron Impact (EI) | semopenalex.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The presence of the thiophene ring, a nitro group, and a carbaldehyde group creates a conjugated system with multiple chromophores. upenn.edu This leads to characteristic absorption bands in the UV-Vis spectrum.

The electronic transitions in such molecules are typically of the π → π* and n → π* types. ekb.eglibretexts.org The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. libretexts.org The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. upenn.edutruman.edu

For aldehydes and ketones, n → π* transitions are often observed around 280-290 nm. upenn.edu The presence of conjugation in this compound shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.org The solvent can also influence the position of the absorption bands. ekb.eg

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore | Reference |

| π → π | >200 | Thiophene ring, C=O, NO2 | libretexts.org |

| n → π | ~280-290 | C=O, NO2 | upenn.edu |

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided search results, the general principles of X-ray crystallography would apply. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the molecule's structure within it. This technique is invaluable for confirming the compound's connectivity and stereochemistry.

Chromatographic Methods in Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for purifying the final product.

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring chemical reactions. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the progress of the reaction can be visualized. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound and solvent system, aiding in identification. youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the separation and quantitative analysis of this compound. Reverse-phase HPLC, using a C18 column, is a common method for separating moderately polar compounds like this. nih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate, is often employed. nih.gov Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by running standards of known concentration. The peak area of the analyte in the sample is then used to determine its concentration. nih.gov The quantitative analysis of multiple components by a single marker (QAMS) is an advanced HPLC method that can be used for the simultaneous determination of multiple compounds. nih.gov

Table 3: Typical HPLC Parameters for Analysis of Thiophene Derivatives

| Parameter | Typical Value/Condition | Reference |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Acetonitrile/Potassium Dihydrogen Phosphate Buffer | nih.gov |

| Detection | UV Absorbance | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. The oxidation and reduction potentials of the molecule can be determined, providing information about its electronic structure and reactivity. The nitro group is electrochemically active and can undergo reduction. Studies on related diphenylamino-substituted thiophenes have shown that the thiophene moiety can be oxidized. nih.gov Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can reveal the formation of radical cations and other intermediates upon oxidation or reduction. nih.gov These measurements are often coupled with spectroelectrochemical techniques (e.g., ESR, UV-Vis-NIR) to identify the species formed at different potentials. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 5-Nitrothiophene-3-carbaldehyde and its derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or similar basis set, are utilized to model various molecular properties. researchgate.netresearchgate.netnih.gov

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net In studies of thiophene (B33073) derivatives, these calculations help predict their potential as functional materials. For instance, in a study of various thiophene-2-carboxamide derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV. nih.gov Another study on different pyrazole-thiophene compounds found energy gaps between 4.93 and 5.07 eV. researchgate.net For derivatives of 5-nitrothiophene, the HOMO is typically localized over the thiophene ring and the hydrazone linkage, while the LUMO is often centered on the nitro group, indicating the path of intramolecular charge transfer upon electronic excitation.

Table 1: Frontier Molecular Orbital Energies of Related Thiophene Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene-2-carboxamide derivatives nih.gov | - | - | 3.11 - 3.83 |

| Pyrazole-thiophene derivatives researchgate.net | - | - | 4.93 - 5.07 |

Data is presented for structurally related compound classes to provide context for the electronic properties of thiophene-based systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) oxygen of the carbaldehyde group. These areas are the primary sites for electrophilic interactions. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms and parts of the thiophene ring, indicating sites prone to nucleophilic attack.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations serve two main purposes: first, to confirm that an optimized geometry corresponds to a true local minimum (characterized by the absence of any imaginary frequencies), and second, to aid in the assignment of experimental vibrational bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds). scienceopen.com For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the aldehyde, C-H stretching, and various vibrations associated with the thiophene ring structure.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help to understand the nature of electronic transitions, such as π→π* and n→π*, within the molecule.

However, it is important to note that for some thiophene-based compounds, standard TD-DFT calculations can sometimes yield qualitatively incorrect results, such as predicting the wrong order of excited states or inaccurate distributions of oscillator strengths. ethz.ch This highlights the importance of careful selection of the functional and cross-validation with experimental data or higher-level computational methods when possible. ethz.ch

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. These studies are crucial in drug discovery and materials science for understanding intermolecular interactions and predicting binding affinities.

While specific docking studies for this compound are not widely documented, research on structurally similar compounds provides valuable insights. For example, novel thiazole (B1198619) derivatives containing a 5-nitrothiophene moiety have been investigated for their potential anticancer activity through molecular docking. researchgate.netresearchgate.net In one such study, a derivative was docked into the active site of the caspase-3 enzyme, a key protein involved in apoptosis (programmed cell death). researchgate.netresearchgate.net The docking results revealed the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme, helping to explain the compound's observed biological activity. researchgate.net Such studies demonstrate how the 5-nitrothiophene scaffold can be used as a basis for designing molecules that interact with specific biological targets.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2-carboxamide |

| Thiazole |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a view of the dynamic behavior of a compound, offering insights into its conformational stability and flexibility in various environments.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a water box or in proximity to a biological macromolecule, and its trajectory would be calculated by solving Newton's equations of motion. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govigem.wiki

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached a stable conformational state. nih.govplos.org

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position. igem.wiki This helps in identifying the most flexible and rigid parts of the molecule. For this compound, an RMSF analysis would reveal the relative flexibility of the thiophene ring compared to the nitro and carbaldehyde functional groups. Higher flexibility in a binding partner can indicate significant conformational changes upon interaction. plos.org

Table 1: Illustrative Molecular Dynamics Simulation Metrics for this compound This table presents conceptual data to illustrate typical results from an MD simulation.

| Simulation Parameter | Description | Illustrative Value |

|---|---|---|

| RMSD (Backbone) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. | 1.5 ± 0.3 Å |

| RMSF (Thiophene Ring) | Measures the fluctuation of individual atoms in the thiophene ring, indicating its rigidity. | 0.8 ± 0.2 Å |

| RMSF (Nitro Group) | Measures the fluctuation of atoms in the nitro group, highlighting its flexibility. | 1.2 ± 0.4 Å |

| RMSF (Carbaldehyde Group) | Measures the fluctuation of atoms in the carbaldehyde group, indicating its rotational freedom. | 1.4 ± 0.5 Å |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico modeling is a critical component of modern drug discovery, allowing for the early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and experimental testing. For nitroaromatic compounds, these predictions are particularly important for assessing potential toxicity. nih.govresearchgate.net

Various computational tools and web servers, such as SwissADME, can predict these properties based on the molecule's structure. youtube.com Key predicted parameters include physicochemical properties (e.g., molecular weight, LogP), lipophilicity, water solubility, and pharmacokinetics (e.g., blood-brain barrier permeability). youtube.comresearchgate.net

Table 2: Predicted ADMET and Physicochemical Properties for this compound This interactive table shows representative values as would be predicted by in silico tools.

| Property | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 157.15 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.60 | Complies with Lipinski's Rule (<5) | |

| H-Bond Donors | 0 | Complies with Lipinski's Rule (≤5) | |

| H-Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) | |

| Water Solubility | ESOL | Soluble | Good solubility is favorable for bioavailability. |

| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB to act on the central nervous system. |

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. ajchem-a.comirjweb.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the electron density around the molecule, identifying electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). For this compound, the oxygen atoms of the nitro and carbonyl groups are expected to be the most electron-rich sites.

Table 3: Calculated Quantum Chemical Parameters for this compound Values are illustrative and based on DFT calculations typical for this class of compounds.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating reactivity. | 4.5 |

Advanced Crystallographic Data Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density, it generates a unique surface for a molecule that displays regions of close contact with its neighbors. These surfaces can be color-mapped to show the nature and strength of interactions.

For derivatives of the related isomer, 5-nitrothiophene-2-carbaldehyde, Hirshfeld analysis has been used to decompose the complex network of interactions into a simple 2D fingerprint plot. nih.goviucr.org This plot summarizes all intermolecular contacts and provides a percentage contribution for each type. Studies on these related structures reveal that the crystal packing is often dominated by O···H and H···H contacts. iucr.org The presence of the nitro group and the sulfur atom also leads to significant C···H, S···H, and C···N interactions. iucr.org While specific data for the 3-carbaldehyde isomer is not presented, the analysis of its close relatives provides a strong indication of the types of interactions that govern its crystal structure.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Data is based on a reported analysis of a Schiff base derived from 5-nitrothiophene-2-carbaldehyde and is illustrative for the types of interactions expected. iucr.org

| Interaction Type | Percentage Contribution |

|---|---|

| O···H / H···O | 39.0% |

| H···H | 21.3% |

| S···H / H···S | 5.9% |

| C···N / N···C | 5.8% |

| C···H / H···C | 5.4% |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study chemical species with unpaired electrons, such as free radicals. ethernet.edu.etnih.gov The radical anion of this compound can be generated through electrochemical or chemical reduction, where the molecule accepts a single electron.

The resulting radical anion would be paramagnetic and thus detectable by ESR. The ESR spectrum provides information about the distribution of the unpaired electron's spin density within the molecule through hyperfine coupling with magnetic nuclei, such as ¹H and ¹⁴N. rsc.org Studies on related nitrothiophenes have shown that the radical anions can be generated and their ESR spectra measured, allowing for the assignment of proton hyperfine splitting constants. rsc.org

For the this compound radical anion, the ESR spectrum would be expected to show significant hyperfine splitting from the nitrogen atom of the nitro group and the protons on the thiophene ring. This data reveals the extent to which the unpaired electron is delocalized over the π-system of the ring and the nitro group.

Electron Nuclear Double Resonance (ENDOR) is a related, higher-resolution technique that can be used to resolve complex and overlapping hyperfine couplings that may not be clear in the standard ESR spectrum.

Biological Activities of this compound Remain Largely Unexplored in Scientific Literature

Despite significant interest in the biological properties of nitrothiophene compounds in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable lack of specific research on the biological activities of This compound . Extensive searches have yielded no specific data regarding its antimicrobial, antiparasitic, or antiprotozoal efficacy.

The majority of published research focuses on its structural isomer, 5-Nitrothiophene-2-carbaldehyde , and its various derivatives. This related compound has been the subject of numerous studies investigating its potential as an antibacterial, antitubercular, antifungal, anti-trypanosomal, and anti-leishmanial agent. For instance, derivatives of 5-nitrothiophene-2-carbaldehyde have shown activity against a range of pathogens, including Staphylococcus aureus, Mycobacterium tuberculosis, Candida species, Trypanosoma cruzi, and Leishmania major. nih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.gov

These studies often involve the synthesis of Schiff bases, semicarbazones, or other adducts from the aldehyde group at the 2-position of the thiophene ring to enhance biological activity. nih.govnih.govnih.govnih.gov The mechanism of action for many of these 5-nitrothiophene derivatives is believed to involve the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species. nih.gov

However, no equivalent body of research appears to exist for this compound. While this compound is commercially available and its chemical identity is established (CAS Number: 75428-45-4), its biological profile remains uncharacterized in the accessible scientific domain. labsolu.ca Consequently, data on its minimum inhibitory concentrations (MIC) against bacterial or fungal strains, or its IC₅₀ values against various parasites, are not available.

Therefore, an article detailing the specific biological and medicinal chemistry applications of this compound as outlined cannot be generated at this time due to the absence of primary research findings. The scientific community has, to date, focused its efforts on the 2-substituted isomer, leaving the potential of this compound as a therapeutic agent an open question for future investigation.

Biological Activities and Medicinal Chemistry Applications

Antiparasitic and Antiprotozoal Potential

Anti-Amoebic Activity (e.g., Entamoeba histolytica)

A review of the current scientific literature reveals a lack of specific studies on the anti-amoebic activity of 5-Nitrothiophene-3-carbaldehyde against Entamoeba histolytica. While related compounds, particularly thiosemicarbazone derivatives of the isomeric 5-nitrothiophene-2-carboxaldehyde, have been synthesized and evaluated for their potential to inhibit the growth of this parasite, no direct experimental data for this compound itself is presently available. nih.govnih.gov

Anti-Toxoplasma Activity (e.g., Toxoplasma gondii)

There is currently no published research specifically investigating the efficacy of this compound as an anti-toxoplasma agent against Toxoplasma gondii. The scientific community has explored various other compounds, including different nitroaromatics and thiosemicarbazones, for activity against this obligate intracellular parasite, but studies focusing on this compound have not been reported. mdpi.comresearchgate.netnih.gov

Antitumor and Anticancer Research

The potential of nitrothiophene-containing molecules in oncology is an active area of investigation. Research into these compounds often involves evaluating their ability to kill cancer cells and to modulate cellular processes that lead to tumor growth.

Apoptosis Induction and Cell Cycle Modulation

There is no direct experimental evidence to date describing the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. Studies on related 5-nitro-thiophene-thiosemicarbazone derivatives have indicated that they can induce apoptosis and cause cell cycle arrest, suggesting a potential mechanism for their antitumor effects. nih.govresearchgate.net Nevertheless, these findings cannot be directly extrapolated to this compound without specific investigation.

Enzyme Inhibition Studies

Targeting specific enzymes is a key strategy in drug discovery. The ability of small molecules to inhibit enzymes involved in critical metabolic pathways can lead to therapeutic benefits.

Squalene (B77637) Epoxidase Inhibition

Based on available scientific data, there are no studies that have investigated or demonstrated the inhibition of the enzyme squalene epoxidase by this compound. Research into squalene epoxidase inhibitors has identified other classes of compounds, but a connection to this compound has not been established. nih.govnih.govtaylorfrancis.com

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

No published studies specifically investigating the inhibitory activity of this compound against AChE or MAO-B were identified.

Cyclooxygenase-2 (COX-2) Inhibition

There is no available data on the direct COX-2 inhibitory properties of this compound. Research on related thiophene (B33073) structures suggests potential, but specific testing on this compound has not been reported. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The scientific literature lacks studies on the EGFR tyrosine kinase inhibitory effects of this compound.

Alpha-Amylase Inhibition

No research specifically detailing the alpha-amylase inhibitory potential of this compound could be located.

Antioxidant Activity Investigations

Direct experimental evaluation of the antioxidant properties of this compound is not documented in available literature.

Radiosensitization Properties

There are no published findings regarding the use or efficacy of this compound as a radiosensitizer.

Use in Proteomics Research

The application of this compound as a tool or subject of study in the field of proteomics has not been reported.

Material Science Applications

Application in Organic Electronics

The field of organic electronics leverages the electronic and optical properties of organic molecules and polymers to create novel electronic devices. Thiophene-based compounds have become a cornerstone in this area due to their excellent charge transport properties, chemical stability, and the ability to be chemically modified to fine-tune their electronic characteristics.

While direct polymerization of some thiophene (B33073) aldehydes can be challenging, their incorporation into larger molecular structures is a key strategy. For instance, research has shown that thiophene-3-carbaldehyde derivatives are valuable building blocks for creating functional semiconducting polymers. These polymers can be synthesized to include reactive aldehyde groups, which allow for further functionalization and the creation of materials with specific properties, such as enhanced adhesion for flexible electronic devices.

The introduction of a nitro group, as in 5-Nitrothiophene-3-carbaldehyde, further modifies the electronic properties of the thiophene ring, making it more electron-deficient. This characteristic is highly desirable in the design of n-type organic semiconductors, which are essential for the fabrication of efficient organic electronic circuits. Although specific research detailing the direct use of this compound in extensive polymer synthesis is still emerging, its potential as a monomer or a precursor for more complex building blocks in conductive polymers is an active area of investigation.

Development of Organic Semiconductors

Organic semiconductors are the active components in a wide range of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these devices is critically dependent on the molecular structure and solid-state packing of the organic semiconductor. Thiophene-based materials are among the most extensively studied classes of organic semiconductors.

Alkylated thiophene-3-carbaldehydes have been identified as versatile starting materials for a variety of organic materials with applications in organic field-effect transistors. The aldehyde functional group provides a reactive site for extending the conjugation of the molecule, a key factor in achieving high charge carrier mobility.

The presence of the electron-withdrawing nitro group in this compound is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of resulting materials. This tuning of energy levels is a fundamental strategy in the design of organic semiconductors for specific device architectures. By serving as a precursor, this compound enables the synthesis of new thiophene-based small molecules and polymers with tailored electronic properties suitable for use as active layers in organic electronic devices.

| Property | Description | Relevance to Organic Semiconductors |

| Thiophene Core | A sulfur-containing five-membered aromatic ring. | Provides good charge transport pathways and chemical stability. |

| Aldehyde Group (-CHO) | A reactive functional group. | Enables further chemical reactions to build larger, more complex conjugated systems. |

| Nitro Group (-NO2) | A strong electron-withdrawing group. | Modifies the electronic properties, making the molecule more electron-deficient, which is useful for n-type semiconductors. |

Role as Intermediates in Advanced Material Synthesis (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronics, utilized in displays and solid-state lighting. The efficiency and color of an OLED are determined by the properties of the organic materials used in its emissive layer. Thiophene-containing compounds are frequently employed in the synthesis of materials for various layers within an OLED device, including the emissive and charge-transport layers.

The potential of this compound as a building block for OLED materials is recognized by chemical suppliers who list it under this category. This suggests its utility in the synthesis of more complex molecules that form the active components of OLEDs. The aldehyde group can be used to introduce the 5-nitrothiophene moiety into larger molecular frameworks, such as donor-acceptor type molecules, which are often used as emitters in OLEDs. The electron-deficient nature of the 5-nitrothiophene unit can be strategically used to tune the emission color and improve the electron-transporting properties of the final material.

Mechanistic Elucidations of Biological Activity

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological effects of 5-nitrothiophene derivatives are often initiated by their interaction with specific biomacromolecules. While direct studies on 5-nitrothiophene-3-carbaldehyde are limited, research on closely related compounds provides significant insights into probable targets.

Derivatives such as 5-nitro-thiophene-thiosemicarbazones have been shown to interact with key enzymes involved in cell proliferation and viability. For instance, these compounds can inhibit topoisomerase II, an enzyme critical for managing DNA tangles during replication, thereby disrupting cell division. nih.govresearchgate.net Another significant area of interaction is with fungal enzymes. Studies on the antifungal activity of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones suggest that their mechanism of action involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov

In the context of antibacterial activity, related nitroaromatic compounds like nitrobenzothiazinones (BTZs) are known to target decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This enzyme is essential for the synthesis of the mycobacterial cell wall. The nitro group is crucial for this interaction, which ultimately leads to bacterial death. Given the structural similarities, it is plausible that this compound or its metabolites could interact with similar enzymatic targets.

| Target Class | Specific Example | Interacting Compound Type | Potential Consequence |

| Enzymes | Topoisomerase II | 5-Nitro-thiophene-thiosemicarbazones | Inhibition of DNA replication, Apoptosis nih.govresearchgate.net |

| Ergosterol Biosynthesis Enzymes | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Disruption of fungal cell membrane nih.gov | |

| Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Nitrobenzothiazinones (BTZs) | Inhibition of mycobacterial cell wall synthesis nih.govnih.gov |

Role of Nitroreductases in Activation and Prodrug Mechanisms

A pivotal mechanism for the bioactivity of many nitroaromatic compounds is their activation by nitroreductase enzymes. These enzymes, particularly abundant in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections, catalyze the reduction of the nitro group. nih.gov

This process typically involves the transfer of electrons to the nitro group (NO₂) to form a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive electrophiles. This reductive activation is a classic example of a prodrug strategy, where a relatively stable, non-toxic parent compound (the "prodrug") is converted into a potent, cytotoxic agent specifically at the target site where nitroreductase activity is high. nih.gov This selective activation minimizes systemic toxicity while maximizing efficacy in the target tissue. For this compound, this mechanism would transform it into reactive species capable of damaging cellular components.

Generation of Reactive Oxygen Species and Nitric Oxide

The metabolism of this compound can lead to the production of damaging reactive species.

Reactive Oxygen Species (ROS): During the one-electron reduction of the nitro group, a nitro anion radical is formed. In the presence of molecular oxygen, this radical can transfer its electron to O₂, generating the superoxide (B77818) anion (O₂⁻), a primary ROS. This process, known as futile cycling, can be repeated, leading to the accumulation of oxidative stress. This elevated ROS can damage lipids, proteins, and DNA. Research has shown that mitochondria, specifically Complex III, are a significant source of ROS during hypoxia, a condition that also favors nitroreductase activity. nih.gov

Interaction with Genetic Material (e.g., DNA Intercalation)

Derivatives of 5-nitrothiophene have demonstrated the ability to interact directly with DNA, which represents a significant mechanism of cytotoxicity. Spectroscopic and molecular modeling studies on 5-nitro-thiophene-thiosemicarbazone derivatives have revealed that these molecules can form stable complexes with calf thymus DNA (ctDNA). nih.govresearchgate.net

The primary mode of interaction is believed to be intercalation, where the planar thiophene (B33073) ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net Molecular dynamics simulations further suggest that these compounds preferentially interact with the major groove of the DNA. nih.gov This intercalation can distort the DNA structure, interfering with crucial processes like replication and transcription and ultimately triggering apoptotic cell death.

Effects on Cellular Processes (e.g., Mitochondrial Function, Metabolism, Gene Transcription)

The molecular interactions of this compound and its derivatives culminate in profound effects on various cellular processes.

Mitochondrial Function: Mitochondria are a key target. Derivatives have been shown to cause a dose-dependent depolarization of the mitochondrial membrane potential. researchgate.net This disruption of the membrane potential can uncouple oxidative phosphorylation, impair ATP synthesis, and initiate the intrinsic pathway of apoptosis. The compound C75, an inhibitor of fatty acid synthase, is also known to impair mitochondrial function, highlighting the sensitivity of this organelle to metabolic inhibitors. nih.gov

Metabolism: By affecting mitochondrial function, these compounds invariably impact cellular metabolism. The inhibition of key metabolic pathways, such as fatty acid synthesis, can have cascading effects on cell growth and survival. nih.gov

Gene Transcription and Cell Cycle: The damage to DNA and interaction with enzymes like topoisomerase II directly impact gene transcription and cell cycle progression. For example, the derivative LNN-05 was found to induce cell cycle arrest in the G1 phase. researchgate.net This arrest prevents the cell from entering the synthesis (S) phase, halting proliferation. Ultimately, these cellular disruptions lead to programmed cell death, or apoptosis, which has been observed through morphological changes in treated cells. nih.govresearchgate.net

| Cellular Process | Observed Effect | Responsible Mechanism |

| Mitochondrial Function | Depolarization of mitochondrial membrane | Direct interaction with mitochondrial components researchgate.net |

| Cell Cycle | Arrest at G1 phase | Disruption of DNA replication/transcription machinery researchgate.net |

| Cell Viability | Induction of Apoptosis | DNA intercalation, mitochondrial damage, ROS generation nih.govresearchgate.net |

Nucleophilic Attack Pathways (e.g., by Intracellular Thiols)

The electron-deficient nature of the thiophene ring, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution. Intracellular nucleophiles, such as the thiol group of glutathione (B108866) (GSH) or cysteine residues in proteins, can attack the aromatic ring. This covalent modification can deplete cellular antioxidant reserves like GSH, leading to increased oxidative stress. Furthermore, the adduction to cysteine residues can inactivate critical enzymes, contributing to the compound's cytotoxicity.

Meisenheimer Complex Formation in Biological Contexts

A specialized form of nucleophilic attack relevant to nitroaromatic compounds is the formation of a Meisenheimer complex. This occurs when a nucleophile, such as a hydride ion (H⁻), attacks an electron-poor carbon atom on the aromatic ring. nih.govnih.gov This creates a stable, negatively charged intermediate known as a hydride-Meisenheimer complex.

In the context of antitubercular nitroaromatic drugs like BTZ043, it is proposed that a biological hydride, potentially from a cofactor like FADH₂, attacks the carbon adjacent to the nitro group. nih.govnih.gov The formation of this Meisenheimer complex is a critical step in the activation cascade that leads to the inhibition of the target enzyme, DprE1. nih.govrsc.org The propensity of a nitroaromatic compound to form such a complex has been shown to correlate with its biological activity. nih.govrsc.org It is therefore a highly plausible mechanistic pathway for the bioactivation of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Substituent Effects on Biological Potency

The biological potency of derivatives based on the 5-nitrothiophene scaffold is significantly influenced by the nature and position of various substituents. The presence of a nitro group is often crucial for significant biological activity. For instance, the 5-nitro group on the thiophene (B33073) ring is considered extremely important for achieving low minimum inhibitory concentration (MIC) values against fungal strains.

Studies on substituted thiophenes have revealed a wide spectrum of biological activities. For example, in a series of nineteen substituted thiophenes, 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) demonstrated the highest activity against E. coli, M. luteus, and A. niger. nih.gov In contrast, 2-nitrothiophene (B1581588), the simplest compound in the series, exhibited the lowest activity. nih.gov This highlights the profound impact of specific substituents on the thiophene ring.

The introduction of different groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, the presence of an additional nitro group at the 3-position of the thiophene ring has a significant effect on activity. researchgate.net Computational studies on nitroimidazole derivatives have shown that electron-withdrawing substituents can increase properties like ionization potential and electrophilicity, which in turn can influence chemical reactivity and biological interactions. rsc.org

The mechanism of action is also dictated by the substituents. Derivatives with a leaving group, such as a halogen, are thought to act via nucleophilic attack by intracellular thiols, leading to the displacement of the halogen. nih.gov On the other hand, compounds like 5-nitrothiophene-2-carbaldehyde, which lack a displaceable halogen, are proposed to act by forming Meisenheimer complexes. nih.gov

A summary of the effect of various substituents on the biological activity of thiophene derivatives is presented in the table below.

| Compound/Derivative | Substituents | Observed Biological Effect | Organism(s) |

| 2-chloro-3,5-dinitrothiophene | 2-chloro, 3-nitro, 5-nitro | Highest activity | E. coli, M. luteus, A. niger |

| 2-bromo-3,5-dinitrothiophene | 2-bromo, 3-nitro, 5-nitro | Highest activity | E. coli, M. luteus, A. niger |

| 2-nitrothiophene | 2-nitro | Smallest activity | E. coli, M. luteus, A. niger |

| 5-nitrothiophene derivatives | 5-nitro | Low MIC values | Fungal strains |

| 2,4-dinitrothiophene | 2-nitro, 4-nitro | Active (forms Meisenheimer complexes) | E. coli, M. luteus, A. niger |

| 5-nitrothiophene-2-carbaldehyde | 5-nitro, 2-carbaldehyde | Active (forms Meisenheimer complexes) | E. coli, M. luteus, A. niger |

Correlation of Activity with Lipophilicity and Electrochemistry

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating the biological activity of compounds with their physicochemical properties, such as lipophilicity and electrochemical characteristics. longdom.org These models help in understanding the underlying mechanisms of action and in predicting the activity of new, unsynthesized analogs. longdom.orgresearchgate.net

For nitroaromatic compounds, including nitrothiophenes, QSAR studies have been employed to predict their toxic effects. nih.gov The biological activity of these compounds is often linked to their electrochemical properties, particularly their reduction potential. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive nitroso and hydroxylamino derivatives, which can exert cytotoxic effects. QSAR analyses have demonstrated that the mutagenicity of nitroaromatic compounds is related to factors including molecular transportation, interactions with biomacromolecules, and nitroreduction. nih.gov

Lipophilicity, often expressed as the partition coefficient (log P), is another critical parameter in QSAR studies. It governs the ability of a compound to traverse biological membranes and reach its target site. A QSAR study on a series of alpha, beta-unsaturated aldehydes, which are products of lipid peroxidation, investigated the relationship between their structure and reactivity with xanthine (B1682287) oxidase. wikigenes.org For nitrothiophene derivatives, an optimal balance of lipophilicity is necessary for effective biological activity.

QSAR models often use various molecular descriptors to quantify these properties. For instance, a QSAR study on cyclic urea (B33335) derivatives as HIV-1 protease inhibitors utilized comparative molecular field analysis (CoMFA) to develop 3D-QSAR models. wikigenes.org Similarly, for nitroaromatic compounds, QSAR models have been developed using quantum chemistry descriptors to predict their mutagenicity. nih.gov These models can provide insights into the electronic and steric factors that govern the biological activity of 5-nitrothiophene-3-carbaldehyde derivatives.

Positional Isomerism Impact on Biological Activity

The position of substituents on the thiophene ring, a phenomenon known as positional isomerism, can have a dramatic impact on the biological activity of the resulting derivatives. This is evident when comparing the activity of derivatives of this compound with its isomer, 5-nitrothiophene-2-carbaldehyde.

Studies on chalcones have shown that the position of a nitro group significantly influences their anti-inflammatory and vasorelaxant activities. mdpi.com For example, chalcones with a nitro group in the ortho position of one of the aromatic rings exhibited the highest inhibitory activity in certain assays. mdpi.com This principle extends to nitrothiophene derivatives, where the relative positions of the nitro group and other substituents can alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets. researchgate.net

In the context of naphthoquinone derivatives, it has been observed that isomers with different arrangements of carbonyl groups exhibit distinct pharmacological actions due to their differing physicochemical properties. mdpi.com Similarly, modifications at different positions of the naphthoquinone backbone resulted in varying levels of cytotoxicity against tumor cells. mdpi.com

The importance of stereochemistry, a related concept, has been highlighted in studies of chiral natural compounds, where only specific isomers display significant biological activity. nih.gov This is often attributed to stereoselective uptake by transport systems or specific binding interactions with the target protein. nih.gov While not directly about positional isomerism on an aromatic ring, this underscores the principle that the spatial arrangement of functional groups is critical for biological function.

For nitrothiophene derivatives, the position of the nitro group influences the molecule's reactivity. For instance, the mode of action of some dinitrothiophenes involves nucleophilic attack at the 2-position of the heterocyclic ring. nih.gov The presence of the aldehyde group at the 3-position in this compound, as opposed to the 2-position, will inevitably alter the molecule's electronic and steric landscape, leading to different biological activities.

| Isomer/Derivative Type | Positional Feature | Impact on Biological Activity |

| Nitro-substituted Chalcones | Ortho-position of nitro group | Highest anti-inflammatory inhibition |

| Naphthoquinone Derivatives | Isomeric arrangement of carbonyls | Different pharmacological actions |

| Naphthoquinone Derivatives | Modifications at position 2 vs. 5 | Variations in cytotoxicity |

| Dinitrothiophene Derivatives | Leaving group at 2-position | Site for nucleophilic attack |

Pharmacophore Identification and Molecular Design Principles